molecular formula C16H20N4O6 B1670404 Diaziquone CAS No. 57998-68-2

Diaziquone

Cat. No.: B1670404
CAS No.: 57998-68-2
M. Wt: 364.35 g/mol
InChI Key: WVYXNIXAMZOZFK-UHFFFAOYSA-N
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Biological Activity

Diaziquone (AZQ) is an aziridinylbenzoquinone that has garnered attention for its biological activity, particularly in the context of cancer treatment. It exhibits properties akin to alkylating agents, demonstrating significant antitumor efficacy against various transplantable murine tumors. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Absorption and Distribution

This compound is characterized by rapid absorption and distribution within the body. Key pharmacokinetic parameters include:

  • Half-life : The elimination half-life (t1/2t_{1/2}) is approximately 30 minutes, with a rapid distribution phase (t1/2αt_{1/2\alpha}) of 1-3 minutes.
  • Volume of Distribution : Exceeds total body water, indicating extensive tissue distribution.
  • Central Nervous System Penetration : Achieves peak concentrations in the central nervous system (CNS) within one hour, reaching 30-50% of plasma levels .

Metabolism

This compound undergoes extensive hepatic metabolism, which influences its therapeutic efficacy and toxicity profile. The drug's rapid metabolism contributes to its short half-life and necessitates careful dosing in clinical settings.

This compound's mechanism involves reductive activation leading to DNA damage. Research indicates that it primarily induces single-strand breaks in DNA through a redox process:

  • Activation : Reduced forms of this compound interact with DNA, altering its topology and introducing breaks .
  • Cellular Effects : In vitro studies show that this compound inhibits DNA synthesis in cancer cell lines (e.g., HEp-2 cells), suggesting its potential as a chemotherapeutic agent .

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
Elimination Half-Life~30 minutes
Distribution Half-Life1-3 minutes
CNS Peak Concentration30-50% of plasma levels
Volume of DistributionExceeds total body water

Antitumor Efficacy

This compound has demonstrated notable antitumor activity, particularly against primary brain tumors. Clinical trials have shown:

  • Phase I Trials : Indicated significant activity against intracerebral tumors with dose-limiting myelosuppression as the primary toxicity observed.
  • Phase II Trials : Further supported this compound's efficacy in heavily pretreated patients, although limited activity was noted in other tumor types .

Case Studies

Several case studies have illustrated this compound's effectiveness:

  • Case Study 1 : A patient with recurrent glioblastoma showed partial response after treatment with this compound, highlighting its potential in CNS malignancies.
  • Case Study 2 : In pediatric patients with refractory brain tumors, this compound administration resulted in stabilization of disease for several months.

Table 2: Summary of Clinical Findings

Study PhasePatient PopulationObserved ActivityNotable Toxicity
Phase IVarious solid tumorsSignificant myelosuppressionSevere thrombocytopenia
Phase IIHeavily pretreated patientsActivity against brain tumorsDose-limiting toxicity

Toxicity Profile

The primary concern with this compound use is myelosuppression, which can lead to:

  • Leukopenia : Decreased white blood cell count.
  • Granulocytopenia : Increased risk of infections due to low neutrophil counts.
  • Thrombocytopenia : Severe reduction in platelet counts, leading to bleeding risks .

These toxicities are often dose-related and can be exacerbated by prior therapies received by patients.

Properties

CAS No.

57998-68-2

Molecular Formula

C16H20N4O6

Molecular Weight

364.35 g/mol

IUPAC Name

ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate

InChI

InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24)

InChI Key

WVYXNIXAMZOZFK-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3

Canonical SMILES

CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3

Appearance

Solid powder

Key on ui other cas no.

57998-68-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC)

solubility

Water 0.72 (mg/mL)
pH 4 buffer < 1 (mg/mL)
pH 9 buffer < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)
Chloroform 5 - 7 (mg/mL)
5% Dimethylacetamide 1.5 (mg/mL)
Dimethylacetamide 20 - 25 (mg/mL)
Dimethylsulfoxide 25 - 30 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester
2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone
2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone
3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone
AZQ
CI-904
diaziquone
diaziquone ion (1-)
NSC 182986
NSC-182986

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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